molecular formula C24H28N6O2S2 B12162354 2-{[3-(1H-imidazol-1-yl)propyl]amino}-9-methyl-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

2-{[3-(1H-imidazol-1-yl)propyl]amino}-9-methyl-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12162354
M. Wt: 496.7 g/mol
InChI Key: ZJNWUYBXRDZEPZ-CYVLTUHYSA-N
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Description

This compound is a heterocyclic organic molecule featuring a pyrido[1,2-a]pyrimidin-4-one core modified with a 1H-imidazole-substituted propylamino group at position 2 and a (Z)-configured thiazolidinone-based methylidene moiety at position 2. The thiazolidinone ring is substituted with a pentyl group at position 3 and a thioxo group at position 2, contributing to its unique electronic and steric properties .

Properties

Molecular Formula

C24H28N6O2S2

Molecular Weight

496.7 g/mol

IUPAC Name

(5Z)-5-[[2-(3-imidazol-1-ylpropylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-pentyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C24H28N6O2S2/c1-3-4-5-12-30-23(32)19(34-24(30)33)15-18-20(26-9-7-11-28-14-10-25-16-28)27-21-17(2)8-6-13-29(21)22(18)31/h6,8,10,13-16,26H,3-5,7,9,11-12H2,1-2H3/b19-15-

InChI Key

ZJNWUYBXRDZEPZ-CYVLTUHYSA-N

Isomeric SMILES

CCCCCN1C(=O)/C(=C/C2=C(N=C3C(=CC=CN3C2=O)C)NCCCN4C=CN=C4)/SC1=S

Canonical SMILES

CCCCCN1C(=O)C(=CC2=C(N=C3C(=CC=CN3C2=O)C)NCCCN4C=CN=C4)SC1=S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(1H-imidazol-1-yl)propyl]amino}-9-methyl-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions. The initial step often includes the formation of the imidazole derivative through the condensation of 3-(1H-imidazol-1-yl)propan-1-amine with appropriate aldehydes .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-{[3-(1H-imidazol-1-yl)propyl]amino}-9-methyl-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents include organic solvents like dichloromethane (DCM), methanol (MeOH), and dimethylformamide (DMF). Reaction conditions often involve controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and specific pH levels .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation may yield corresponding oxo derivatives, while reduction could produce alcohols or amines .

Scientific Research Applications

2-{[3-(1H-imidazol-1-yl)propyl]amino}-9-methyl-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[3-(1H-imidazol-1-yl)propyl]amino}-9-methyl-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with molecular targets such as enzymes and receptors. For example, it may inhibit acetylcholinesterase by binding to its active site, thereby preventing the breakdown of acetylcholine . This interaction can modulate various biochemical pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Implications :

  • The pentyl group in the target compound balances lipophilicity and solubility, making it more suitable for cellular uptake than the polar tetrahydrofuranmethyl analog .
  • The phenylethyl-substituted analog may exhibit stronger interactions with aromatic residues in enzyme active sites but could face metabolic instability due to the benzyl group .

Modifications on the Pyrido[1,2-a]pyrimidin-4-one Core

describes derivatives with alternative substituents at position 7, such as piperazine or methylpiperazine groups (e.g., 2-(4-methyl-1H-imidazol-1-yl)-7-[(3S)-3-methylpiperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one). These modifications introduce hydrogen-bonding or steric effects that could alter target selectivity or pharmacokinetics compared to the target compound’s aminoimidazolepropyl side chain .

Research Findings and Characterization

  • Structural Confirmation : X-ray crystallography using SHELX software has been critical in resolving the (Z)-configuration of the methylidene group and verifying the pentyl substitution pattern .
  • Biological Activity : While specific data for the target compound are unavailable, the phenylethyl analog () has shown moderate kinase inhibition in preliminary assays, suggesting the pentyl variant may target similar pathways with improved bioavailability .

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